molecular formula C10H14N2O B144853 1-(Pyridin-4-yl)piperidin-4-ol CAS No. 130658-65-0

1-(Pyridin-4-yl)piperidin-4-ol

Cat. No. B144853
M. Wt: 178.23 g/mol
InChI Key: DMQVSUISDOVWEW-UHFFFAOYSA-N
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Patent
US05057528

Procedure details

A mixture of 4-chloropyridine hydrochloride (7.50 g), 4-hydroxypiperidine (5.06 g) and sodium bicarbonate (10.1 g) in isoamyl alcohol (60 ml) was heated under reflux with stirring for 60 hours and then evaporated. The residue was extracted several times with a boiling mixture of ethyl acetate/methanol (10:1) and the combined extracts were filtered and evaporated. The residue was sublimed at 120°-150° and 0.2 mm pressure to give the pure product, (7.30 g), m.p. 155°-156°.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
5.06 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Cl[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.[OH:9][CH:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1.C(=O)(O)[O-].[Na+]>C(O)CC(C)C>[N:6]1[CH:7]=[CH:8][C:3]([N:13]2[CH2:14][CH2:15][CH:10]([OH:9])[CH2:11][CH2:12]2)=[CH:4][CH:5]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
Cl.ClC1=CC=NC=C1
Name
Quantity
5.06 g
Type
reactant
Smiles
OC1CCNCC1
Name
Quantity
10.1 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
C(CC(C)C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 60 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
evaporated
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted several times
ADDITION
Type
ADDITION
Details
with a boiling mixture of ethyl acetate/methanol (10:1)
FILTRATION
Type
FILTRATION
Details
the combined extracts were filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
was sublimed at 120°-150°
CUSTOM
Type
CUSTOM
Details
0.2 mm pressure to give the pure product, (7.30 g), m.p. 155°-156°

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
Smiles
N1=CC=C(C=C1)N1CCC(CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.